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molecular formula C6H6ClNO2S B8534030 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole

4-Chloro-5-(1,3-dioxolan-2-yl)thiazole

Cat. No. B8534030
M. Wt: 191.64 g/mol
InChI Key: ZXPGPXRTSHSBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07521462B2

Procedure details

Slowly add n-butyllithium (2.5 M in hexanes, 44.0 mL, 110 mmol) to a stirred solution of 2,4-dichloro-5-[1,3]dioxolan-2-yl-thiazole (19.33 g, 85.5 mmol) and anhydrous tetrahydrofuran (400 mL) at −78° C. under nitrogen. Stir for 1.5 h at −78° C. and then quench with water and pour the reaction into brine (300 mL). Extract with ethyl acetate (3×200 mL), dry over sodium sulfate, and filter off the sodium sulfate. Concentrate on a rotary evaporator and purify the crude product by flash chromatography on silica gel eluting with 25% ethyl acetate/hexanes to yield 15.27 g (93%) of 4-chloro-5-[1,3]dioxolan-2-yl-thiazole: mass spectrum (ion spray): m/z=192.0 (M+1); 1H NMR (CDCl3): δ=8.75 (s, 1H), 6.18 (s, 1H), 4.22-4.04 (m, 4H).
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
19.33 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Cl[C:7]1[S:8][C:9]([CH:13]2[O:17][CH2:16][CH2:15][O:14]2)=[C:10]([Cl:12])[N:11]=1>O1CCCC1>[Cl:12][C:10]1[N:11]=[CH:7][S:8][C:9]=1[CH:13]1[O:17][CH2:16][CH2:15][O:14]1

Inputs

Step One
Name
Quantity
44 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
19.33 g
Type
reactant
Smiles
ClC=1SC(=C(N1)Cl)C1OCCO1
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Stir for 1.5 h at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
CUSTOM
Type
CUSTOM
Details
quench with water
ADDITION
Type
ADDITION
Details
pour
CUSTOM
Type
CUSTOM
Details
the reaction into brine (300 mL)
EXTRACTION
Type
EXTRACTION
Details
Extract with ethyl acetate (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter off the sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
purify the crude product by flash chromatography on silica gel eluting with 25% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1N=CSC1C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 15.27 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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